molecular formula C7H9N3OS B12581456 2-Imidazolidinone, 1-(5-methyl-2-thiazolyl)- CAS No. 572922-57-7

2-Imidazolidinone, 1-(5-methyl-2-thiazolyl)-

Cat. No.: B12581456
CAS No.: 572922-57-7
M. Wt: 183.23 g/mol
InChI Key: IFPGZVQGWPGJNC-UHFFFAOYSA-N
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Description

2-Imidazolidinone, 1-(5-methyl-2-thiazolyl)- is a heterocyclic compound that features a five-membered ring structure containing both nitrogen and sulfur atoms. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 1-(5-methyl-2-thiazolyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamines with carbon dioxide in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve catalytic processes to enhance yield and efficiency. Catalysts such as nickel or palladium are frequently employed to facilitate the cyclization reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinone, 1-(5-methyl-2-thiazolyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-Imidazolidinone, 1-(5-methyl-2-thiazolyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Imidazolidinone, 1-(5-methyl-2-thiazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological effects. The thiazole ring plays a crucial role in binding to the active sites of these targets, thereby disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imidazolidinone, 1-(5-methyl-2-thiazolyl)- is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazolidinones and enhances its utility in various applications .

Properties

CAS No.

572922-57-7

Molecular Formula

C7H9N3OS

Molecular Weight

183.23 g/mol

IUPAC Name

1-(5-methyl-1,3-thiazol-2-yl)imidazolidin-2-one

InChI

InChI=1S/C7H9N3OS/c1-5-4-9-7(12-5)10-3-2-8-6(10)11/h4H,2-3H2,1H3,(H,8,11)

InChI Key

IFPGZVQGWPGJNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)N2CCNC2=O

Origin of Product

United States

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